Fmoc-D-allo-Thr-OH Fmoc-D-allo-Thr-OH Fmoc-d-allo-thr-oh

Brand Name: Vulcanchem
CAS No.: 130674-54-3
VCID: VC21551443
InChI: InChI=1S/C19H19NO5/c1-11(21)17(18(22)23)20-19(24)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17,21H,10H2,1H3,(H,20,24)(H,22,23)/t11-,17-/m1/s1
SMILES: CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
Molecular Formula: C19H19NO5
Molecular Weight: 341,36 g/mole

Fmoc-D-allo-Thr-OH

CAS No.: 130674-54-3

Cat. No.: VC21551443

Molecular Formula: C19H19NO5

Molecular Weight: 341,36 g/mole

* For research use only. Not for human or veterinary use.

Fmoc-D-allo-Thr-OH - 130674-54-3

Specification

CAS No. 130674-54-3
Molecular Formula C19H19NO5
Molecular Weight 341,36 g/mole
IUPAC Name (2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid
Standard InChI InChI=1S/C19H19NO5/c1-11(21)17(18(22)23)20-19(24)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17,21H,10H2,1H3,(H,20,24)(H,22,23)/t11-,17-/m1/s1
Standard InChI Key OYULCCKKLJPNPU-PIGZYNQJSA-N
Isomeric SMILES C[C@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
SMILES CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
Canonical SMILES CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O

Introduction

Chemical Identity and Structural Characteristics

Fmoc-D-allo-Thr-OH is an N-protected amino acid derivative with distinctive stereochemical properties. The compound features a fluorenylmethoxycarbonyl (Fmoc) group protecting the alpha-amino function, which is essential for controlled peptide synthesis protocols.

Basic Identification Parameters

ParameterValue
Chemical Name(2R,3R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanoic acid
CAS Number130674-54-3
Molecular FormulaC19H19NO5
Molecular Weight341.36 g/mol
Storage TemperatureAmbient/Room temperature

Common Synonyms and Alternative Nomenclature

Synonym
Fmoc-D-allo-threonine
D-Allothreonine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
FMOC-D-THR(ALLO)-OH
FMOC-D-ALLO-THREONINE
N-ALPHA-(9-FLUORENYLMETHOXYCARBONYL)-D-ALLO-THREONINE
(2R,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoic acid

Physicochemical Properties

Fmoc-D-allo-Thr-OH exhibits specific physicochemical properties that influence its behavior in chemical reactions and biological systems. Understanding these properties is crucial for researchers working with this compound.

Physical Properties

PropertyValueSource
Boiling Point596.5±50.0 °C (Predicted)
Density1.327±0.06 g/cm³ (Predicted)
pKa3.49±0.10 (Predicted)
SolubilitySoluble in DMSO
Physical StateSolid at room temperature

Stereochemical Configuration

The stereochemistry of Fmoc-D-allo-Thr-OH is of particular importance, as it distinguishes this compound from standard threonine derivatives. The compound features:

  • D-configuration at the α-carbon (C2, R-configuration)

  • R-configuration at the β-carbon (C3, R-configuration)

  • This (2R,3R) configuration represents the "allo" diastereomer of threonine

This specific stereochemical arrangement contrasts with natural L-threonine (2S,3R) and contributes to its unique applications in peptide chemistry .

Structural Significance in Peptide Chemistry

Fmoc Protection Strategy

The Fmoc group in Fmoc-D-allo-Thr-OH serves as a crucial protective group for the α-amino function during peptide synthesis. This protection strategy offers several advantages:

  • Base-labile removal conditions (typically 20-50% piperidine in DMF)

  • Orthogonality with acid-labile side-chain protecting groups

  • Mild deprotection conditions compatible with sensitive peptide sequences

  • Monitoring capability via UV absorption during synthesis

The "allo" Configuration Significance

The "allo" configuration of threonine refers to the stereoisomer where both the α and β stereocenters have the same configuration (both R in D-allo-threonine). This distinct stereochemistry provides:

  • Different conformational preferences compared to standard threonine

  • Altered hydrogen bonding patterns in peptide structures

  • Potential for increased stability against enzymatic degradation

  • Unique secondary structure-inducing properties in peptides

Applications in Advanced Peptide Synthesis

Role in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-allo-Thr-OH serves as a key building block in modern peptide synthesis, particularly in the creation of specialized bioactive peptides.

ApplicationDetails
Kahalalide F SynthesisBuilding block for the SPPS of kahalalide F, where the hydroxyl group of D-aThr is involved in the ester bond of this cyclic depsipeptide
Cyclic Peptide SynthesisUsed in the formation of ester bonds in cyclic depsipeptides
Peptide MimeticsIncorporated to modify peptide backbone conformations
Unnatural Peptide SynthesisEnables creation of peptides with enhanced stability and altered biological activities

Specific Biomedical Applications

The incorporation of D-allo-threonine into peptide structures has shown particular value in pharmaceutical research:

  • Enhanced resistance to proteolytic degradation in peptide-based drugs

  • Modified pharmacokinetic properties of peptide therapeutics

  • Altered receptor binding profiles of bioactive peptides

  • Novel three-dimensional peptide conformations for drug development

Comparison with Related Compounds

Structural Variants of Fmoc-D-allo-Thr-OH

CompoundCAS NumberMolecular WeightKey Differences
Fmoc-D-allo-Thr-OH130674-54-3341.36 g/molBase compound with free hydroxyl group
Fmoc-D-allo-Thr(tBu)-OH170643-02-4397.47 g/moltert-Butyl protected hydroxyl group
Fmoc-D-allo-threoninol143143-54-8327.40 g/molReduced carboxylic acid to alcohol
Fmoc-Thr(tBu)-OH71989-35-0397.48 g/molL-stereoisomer with tert-butyl protection

Stereoisomers of Threonine in Peptide Chemistry

Threonine contains two stereocenters, resulting in four possible stereoisomers that demonstrate distinct properties in peptide structures:

StereoisomerConfigurationNatural OccurrenceCommon Applications
L-Threonine(2S,3R)Most common in proteinsStandard protein synthesis
D-Threonine(2R,3S)Rare in naturePeptide stabilization
L-allo-Threonine(2S,3S)Very rareSpecialized peptide structures
D-allo-Threonine(2R,3R)Extremely rareKahalalide F and other specialized peptides

Research Applications

Peptide Synthesis

Fmoc-D-allo-Thr-OH is widely utilized in research focused on:

  • Peptide synthesis, particularly for incorporating D-allo-threonine into peptide chains

  • Enhancement of peptide stability and bioactivity through stereochemical modification

  • Development of peptide-based pharmaceuticals with improved pharmacokinetic profiles

Drug Development

In pharmaceutical research, Fmoc-D-allo-Thr-OH facilitates:

  • Creation of novel peptide-based drugs targeting specific biological pathways

  • Development of peptide therapeutics with enhanced stability against enzymatic degradation

  • Modification of natural peptides to improve their drug-like properties

Protein Engineering and Bioconjugation

Researchers leverage Fmoc-D-allo-Thr-OH's unique properties to:

  • Modify proteins, improving their functionality and interactions

  • Create bioconjugates for enhanced drug delivery systems

  • Develop advanced diagnostic tools utilizing modified peptide structures

Practical Considerations for Laboratory Use

ParameterRecommendation
Storage TemperatureRoom temperature or refrigerated
ContainerTightly sealed to prevent moisture absorption
Light SensitivityProtect from prolonged exposure to bright light
Shelf LifeMonitor for decomposition if stored for extended periods

Solution Preparation Guidelines

For preparing stock solutions of Fmoc-D-allo-Thr-OH:

ConcentrationSolventPreparation Notes
1 mMDMSORequires 2.9295 mL for 1 mg
5 mMDMSORequires 0.5859 mL for 1 mg
10 mMDMSORequires 0.2929 mL for 1 mg

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